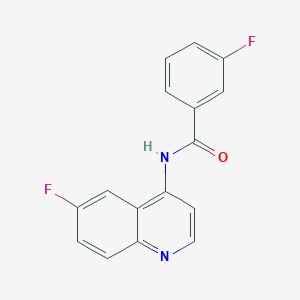

3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

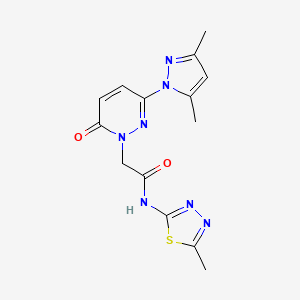

3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide is a useful research compound. Its molecular formula is C16H10F2N2O and its molecular weight is 284.266. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Imaging of Solid Tumors

A study by Tu et al. (2007) synthesized a series of fluorine-containing benzamide analogs to serve as candidate ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. The research aimed at evaluating the potential of these compounds, including those related to 3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide, in tumor imaging and diagnostics. The compounds demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, indicating their effectiveness in imaging sigma2 receptor status, which is crucial in tumor characterization and therapy response monitoring (Tu et al., 2007).

Synthesis of Fluorinated Heterocycles

Wu et al. (2017) reported on the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate. The research explored the utilization of N-OMe benzamide and its derivatives, akin to this compound, in the creation of monofluorinated alkenes and subsequent synthesis of various fluorinated heterocyclic compounds. These compounds are significant in pharmaceutical and agrochemical industries due to their unique properties imparted by fluorine atoms (Wu et al., 2017).

Fluorophore Labeling for Oligodeoxyribonucleotides

Singh and Singh (2007) developed novel fluorophores for labeling oligodeoxyribonucleotides, which are essential in molecular biology for studies like DNA hybridization. The study synthesized and characterized fluorophores, including those related to this compound, to investigate their fluorescence in various solvents and their effectiveness in labeling and detection applications. Such fluorophores, after attachment to oligodeoxyribonucleotides, exhibited enhanced fluorescence signals and hybridization affinity, highlighting their utility in bioanalytical applications (Singh & Singh, 2007).

Antimicrobial Agent Development

Desai et al. (2013) synthesized novel fluorine-containing compounds, incorporating pharmacophores like quinazolinone along with 4-thiazolidinone, aiming to develop potential antimicrobial agents. This research underscores the exploration of benzamide derivatives, such as this compound, in creating compounds that exhibit notable in vitro antimicrobial potency against various bacterial and fungal strains, indicating their potential in developing new antimicrobial therapies (Desai et al., 2013).

Mécanisme D'action

Target of Action

Many quinoline-based compounds are known to interact with various enzymes and receptors in the body . The specific targets can vary widely depending on the exact structure of the compound.

Mode of Action

Quinoline derivatives often work by inhibiting the function of their target enzymes or receptors . This can lead to a variety of effects depending on the specific target and the role it plays in the body.

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For example, some quinoline derivatives are known to affect pathways related to bacterial DNA synthesis, leading to their use as antibiotics .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Quinoline derivatives can have a wide range of ADME properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some quinoline derivatives, for example, can lead to cell death in bacteria by inhibiting DNA synthesis .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s ability to reach its target, bind to its target, and exert its effect .

Analyse Biochimique

Biochemical Properties

The nature of these interactions often involves the displacement of halogen atoms or the diaza group .

Cellular Effects

Fluorinated quinolines are known to exhibit antibacterial, antineoplastic, and antiviral activities . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Fluorinated quinolines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F2N2O/c17-11-3-1-2-10(8-11)16(21)20-15-6-7-19-14-5-4-12(18)9-13(14)15/h1-9H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGXXXMUHPFRQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=C3C=C(C=CC3=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-oxo-N-pentyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2970510.png)

![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl 4-(N,N-dipropylsulfamoyl)benzoate](/img/structure/B2970517.png)

![4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile](/img/structure/B2970518.png)

![N-[4-(benzyloxy)phenyl]-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide](/img/structure/B2970519.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2970524.png)

![4-[2-(4-chlorophenyl)acetyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2970525.png)

![ethyl 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzoate](/img/structure/B2970526.png)

![4-Methoxybenzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2970528.png)

![2,6-difluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2970531.png)

![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2970533.png)